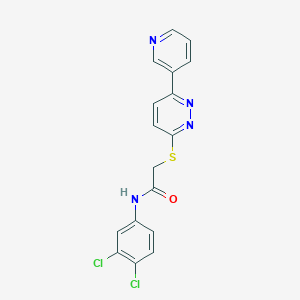
3,5-Dibromoethylbenzene
概要
説明
3,5-Dibromoethylbenzene, also known as 1,3-dibromo-5-ethylbenzene, is a chemical compound with the formula C8H8Br2 . It has a molecular weight of 263.95712 g/mol . The molecule contains a total of 18 bonds, including 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, and 1 six-membered ring .
Molecular Structure Analysis
The molecular structure of 3,5-Dibromoethylbenzene includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains 8 Hydrogen atoms, 8 Carbon atoms, and 2 Bromine atoms . The 3D chemical structure image of 3,5-Dibromoethylbenzene is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Physical And Chemical Properties Analysis
3,5-Dibromoethylbenzene has a density of 1.7±0.1 g/cm3, a boiling point of 264.4±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 48.2±3.0 kJ/mol and a flash point of 127.1±21.0 °C . The compound has a molar refractivity of 51.2±0.3 cm3 .科学的研究の応用
Rotational Potential Analysis
- Study Overview : Research by (Celebre et al., 1988) explored the rotational potential of the ethyl group in 3,5-dibromoethylbenzene. Using proton N.M.R. spectrum analysis, they concluded that the rotational potential has a minimum at 60°, which contrasts with previous predictions for ethyl benzene.
Synthesis of Derivatives
- Study Overview : Diemer et al. (2011) described efficient methods to synthesize 1,2-Dibromobenzenes, important precursors for various organic transformations. Their methods involve bromination, ortho-metalation, and halogen/metal permutations, resulting in valuable intermediates like 1,2-Dibromo-3-iodobenzene. This study demonstrates the significant role of 3,5-Dibromoethylbenzene and similar compounds in synthetic chemistry. (Diemer, Leroux, & Colobert, 2011)
Redox Shuttle Stability
- Study Overview : Zhang et al. (2010) synthesized 3,5-di-tert-butyl-1,2-dimethoxybenzene as a redox shuttle additive for lithium-ion batteries. They compared its electrochemical stability to related compounds, highlighting the relevance of structural differences in benzene derivatives like 3,5-Dibromoethylbenzene in battery technology. (Zhang et al., 2010)
Synthesis of Hydrocarbons
- Study Overview : Wittig (1980) discussed the synthesis of hydrocarbons starting from dicarboxylic esters, leading to glycols and eventually to ethers and hydrocarbons. This research, although not directly using 3,5-Dibromoethylbenzene, showcases the foundational methodologies in organic synthesis that are relevant to the synthesis of benzene derivatives. (Wittig, 1980)
Chemical Structure Analysis
- Study Overview : Bhar et al. (1995) studied the structure of various chloronitrobenzenes, providing insights into the molecular structures of benzene derivatives. Understanding the planarity and dihedral angles in such compounds aids in comprehending the chemical behavior of related substances like 3,5-Dibromoethylbenzene. (Bhar et al., 1995)
Combustion Properties
- Study Overview : Diévart et al. (2013) researched the combustion properties of 1,3,5-trimethylbenzene. This study is indicative of the type of research that could be applied to 3,5-Dibromoethylbenzene, particularly in understanding its behavior as a fuel component or in combustion reactions. (Diévart et al., 2013)
Electron Transfer Studies
- Study Overview : Research on 1,3,5-tridehydrobenzene triradical by Slipchenko and Krylov (2003) provides insights into the electronic states and Jahn–Teller distortions in benzene derivatives, which is relevant for understanding the electronic properties of compounds like 3,5-Dibromoethylbenzene. (Slipchenko & Krylov, 2003)
Safety and Hazards
The safety data sheet for 3,5-Dibromoethylbenzene indicates that it is a combustible liquid that causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
特性
IUPAC Name |
1,3-dibromo-5-ethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-2-6-3-7(9)5-8(10)4-6/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFAYHLKBUGUOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromoethylbenzene | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid](/img/structure/B2635908.png)
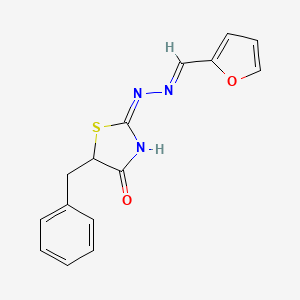
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide](/img/structure/B2635910.png)
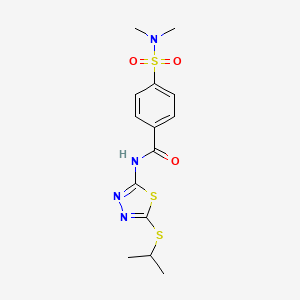

![3-Amino-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}propanoic acid](/img/structure/B2635914.png)
![3-[3-Methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoic acid](/img/structure/B2635915.png)
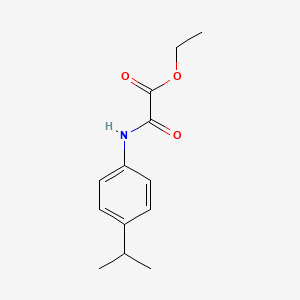
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2635918.png)
![3-(4-chlorophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2635920.png)
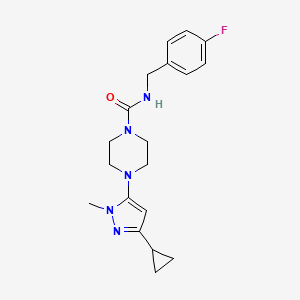
![2-[7-(4-Methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2635926.png)
